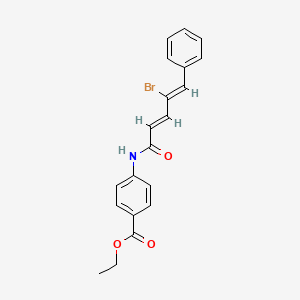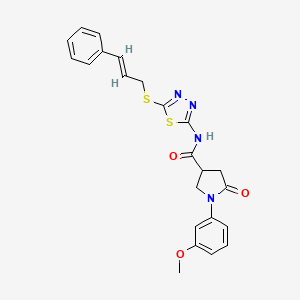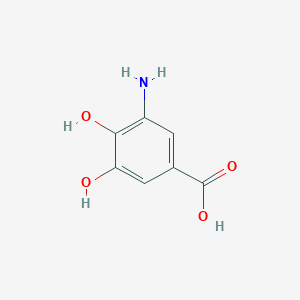![molecular formula C12H20N2O B2361932 1-[(3,5-dimetil-1H-pirazol-1-il)metil]ciclohexan-1-ol CAS No. 87581-63-3](/img/structure/B2361932.png)
1-[(3,5-dimetil-1H-pirazol-1-il)metil]ciclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to a pyrazole ring through a methylene bridge. The presence of the 3,5-dimethyl substituents on the pyrazole ring adds to the compound’s structural complexity and potential reactivity. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
Target of Action
Compounds containing the 3,5-dimethylpyrazole moiety have been found to interact with a variety of biological targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and permeability.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol. For instance, the compound’s thermal stability could affect its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable cyclohexanol derivative. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and purification is typically achieved through distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexane derivative.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog lacking the cyclohexanol moiety.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol instead of a cyclohexanol moiety.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzene: Contains a benzene ring instead of a cyclohexanol moiety.
Uniqueness
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is unique due to the combination of the cyclohexanol and pyrazole moieties, which may confer distinct chemical and biological properties. The presence of the cyclohexanol group can influence the compound’s solubility, reactivity, and potential interactions with biological targets .
Propiedades
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-8-11(2)14(13-10)9-12(15)6-4-3-5-7-12/h8,15H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMBNEPIUAUAAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCCCC2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
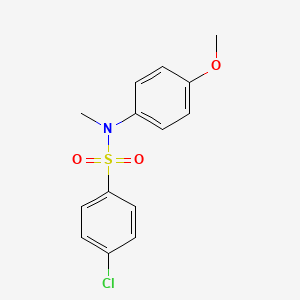
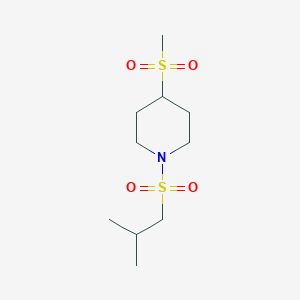
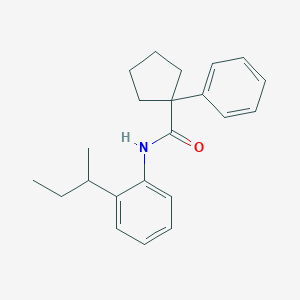
![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)
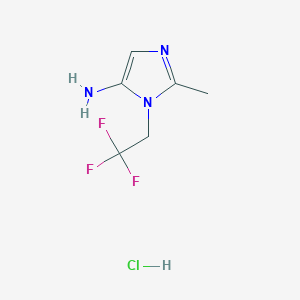
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)
![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)
![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)
